Garveatin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Garveatin C: is a polyketide-derived metabolite isolated from the marine hydroid Garveia annulata. It is known for its unique chemical structure and significant biological activities, including antimicrobial properties . The compound has a molecular formula of C22H24O5 and is characterized by its anthracenedione core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Garveatin C involves a series of polyketide folding patterns and chemical interconversions.
Industrial Production Methods: laboratory-scale synthesis typically involves the use of advanced organic synthesis techniques and purification methods .
Chemical Reactions Analysis
Types of Reactions: : Garveatin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Chemistry: : In chemistry, Garveatin C is studied for its unique polyketide structure and its potential as a lead compound for the synthesis of new bioactive molecules .
Biology: : In biological research, this compound is investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens .
Medicine: : In medicine, this compound’s potential therapeutic applications are explored, including its use as an antimicrobial agent and its role in drug development .
Industry: : Although industrial applications are limited, this compound’s unique structure and biological activities make it a compound of interest for the development of new materials and bioactive agents .
Mechanism of Action
Garveatin C exerts its effects through various molecular targets and pathways. Its antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes involved in microbial metabolism . The compound’s unique structure allows it to interact with multiple targets, making it a versatile bioactive molecule .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Garveatin C include Garveatin A, Garveatin B, Garveatin D, and Garvin A . These compounds share a similar anthracenedione core structure but differ in their functional groups and biological activities .
Uniqueness: : this compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its significant antimicrobial properties make it a valuable compound for scientific research .
Properties
Molecular Formula |
C22H24O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
7-acetyl-9-hydroxy-8-methoxy-2,2,4,4,6-pentamethylanthracene-1,3-dione |
InChI |
InChI=1S/C22H24O5/c1-10-8-12-9-13-16(19(25)22(5,6)20(26)21(13,3)4)17(24)15(12)18(27-7)14(10)11(2)23/h8-9,24H,1-7H3 |
InChI Key |
BRECKZGJFRHNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(=C2C(=C1C(=O)C)OC)O)C(=O)C(C(=O)C3(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.